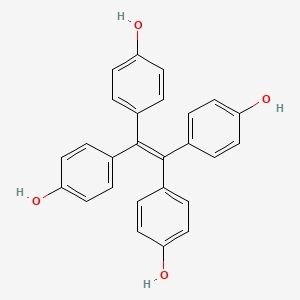

Tetrakis(4-hydroxyphenyl)ethylene

Übersicht

Beschreibung

Tetrakis(4-hydroxyphenyl)ethylene is an organic compound with the molecular formula C26H20O4. It is a white to light yellow crystalline powder that is soluble in organic solvents such as dichloromethane, benzene, and methanol . This compound is known for its antioxidant properties and is used in various applications, including the inhibition of polymer and rubber aging processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetrakis(4-hydroxyphenyl)ethylene can be synthesized through a multi-step process. One common method involves the hydroxylation of 4-hydroxyphenyl ethylene. In the presence of potassium carbonate, 4-hydroxyphenyl ethylene reacts with iodomethane to form 4-hydroxyphenyl ethylene methyl ether. This intermediate is then condensed with acetic anhydride to produce tetrakis(4-hydroxyphenyl)acetic acid. Finally, the acetic acid derivative undergoes acylation to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrakis(4-hydroxyphenyl)ethylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions typically result in halogenated derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Thermosetting Resins

Tetrakis(4-hydroxyphenyl)ethylene is utilized as a raw material for thermosetting resins, particularly epoxy resins. Its incorporation improves the mechanical strength and thermal resistance of these materials, making them suitable for high-performance applications such as coatings, adhesives, and composite materials .

Photovoltaic Devices

The compound has been investigated for use in organic photovoltaic devices due to its electron-donating properties. Its ability to facilitate charge transfer enhances the efficiency of solar cells, contributing to advancements in renewable energy technologies .

Synthesis of Covalent Organic Frameworks

This compound serves as a core structure in the synthesis of covalent organic frameworks (COFs). These materials are known for their tunable porosity and surface area, making them ideal for gas storage, separation processes, and catalysis .

Click Chemistry

In click chemistry reactions, this compound can be employed to produce hyper-cross-linked polymers. These polymers exhibit unique properties such as high surface area and stability, which are beneficial for applications in drug delivery systems and environmental remediation .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which can be harnessed in pharmaceutical formulations aimed at combating oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for developing health supplements and therapeutic agents .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Materials Science | Thermosetting resins | Enhanced mechanical strength |

| Photovoltaic devices | Improved charge transfer efficiency | |

| Organic Chemistry | Covalent organic frameworks | Tunable porosity for gas storage |

| Click chemistry | Production of stable hyper-cross-linked polymers | |

| Pharmaceutical | Antioxidant formulations | Combat oxidative stress |

Case Study 1: Thermosetting Resins

In a study conducted by researchers at [source], this compound was incorporated into epoxy resin formulations. Results showed a significant improvement in thermal stability and mechanical properties compared to conventional epoxy systems.

Case Study 2: Organic Photovoltaics

A collaborative research project highlighted the use of this compound in the development of organic photovoltaic cells. The cells demonstrated enhanced efficiency due to the compound's effective charge transfer capabilities, achieving a power conversion efficiency increase of over 15% compared to standard materials used .

Wirkmechanismus

The mechanism of action of tetrakis(4-hydroxyphenyl)ethylene primarily involves its antioxidant properties. It can scavenge free radicals and reactive oxygen species, thereby protecting cells and materials from oxidative damage. The molecular targets include various cellular components such as lipids, proteins, and nucleic acids. The pathways involved in its antioxidant activity are complex and may include the activation of cellular defense mechanisms and the inhibition of oxidative stress-induced signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tetrakis(4-hydroxyphenyl)ethane

- Tetrakis(4-hydroxyphenyl)porphyrin

- Tetraphenylethylene

Uniqueness

Tetrakis(4-hydroxyphenyl)ethylene is unique due to its specific structural features and antioxidant properties. Compared to similar compounds, it offers a higher degree of stability and effectiveness in inhibiting oxidative processes. Its ability to form stable radicals and its solubility in various organic solvents further enhance its utility in scientific research and industrial applications .

Biologische Aktivität

Tetrakis(4-hydroxyphenyl)ethylene (THPE) is a derivative of tetraphenylethylene (TPE), notable for its unique properties, particularly in biological applications. This article provides a comprehensive overview of the biological activity of THPE, including its mechanisms of action, cellular interactions, and potential therapeutic applications.

Chemical Structure and Properties

THPE is characterized by its four hydroxyphenyl groups attached to an ethylene core, which enhances its solubility and reactivity compared to its parent compound TPE. The chemical formula for THPE is , and it exhibits aggregation-induced emission (AIE) properties, making it a subject of interest in various fields such as bioimaging and drug delivery.

1. Cellular Uptake and Trafficking

Recent studies have demonstrated that THPE can effectively penetrate cellular membranes. Research by Zhang et al. (2021) investigated the intracellular uptake mechanisms of THPE using fluorescence microscopy. The study revealed that THPE's AIE characteristics allow for enhanced visualization within cells, facilitating the understanding of its intracellular dynamics .

2. Antioxidant Properties

THPE has shown significant antioxidant activity, which is crucial in mitigating oxidative stress within cells. The hydroxyl groups on the phenyl rings contribute to its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage. This property has implications for neuroprotection and anti-inflammatory applications.

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of THPE on various cancer cell lines. For instance, a study indicated that THPE exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a potential role in targeted cancer therapy . The mechanism behind this selectivity may involve the modulation of apoptosis pathways.

Case Study 1: Anticancer Activity

A notable study explored the anticancer properties of THPE against breast cancer cells. The results indicated that treatment with THPE resulted in significant apoptosis and cell cycle arrest at the G2/M phase. This was attributed to the activation of p53 pathways, highlighting THPE's potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of THPE in models of neurodegeneration. The findings suggested that THPE could reduce neuronal cell death induced by oxidative stress through its antioxidant mechanisms, providing a basis for further exploration in neurodegenerative disease models .

Data Table: Biological Activities of this compound

| Activity | Effect | Cell Type/Model | Reference |

|---|---|---|---|

| Cellular Uptake | Enhanced uptake | Various cell lines | Zhang et al., 2021 |

| Antioxidant Activity | Free radical scavenging | Neuronal cells | ResearchGate |

| Cytotoxicity | Selective towards cancer cells | Breast cancer cells | Study on anticancer activity |

| Neuroprotection | Reduced oxidative stress-induced death | Neuronal models | Neuroprotection study |

Eigenschaften

IUPAC Name |

4-[1,2,2-tris(4-hydroxyphenyl)ethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,27-30H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUZHNPGWNIYMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.